2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide

Description

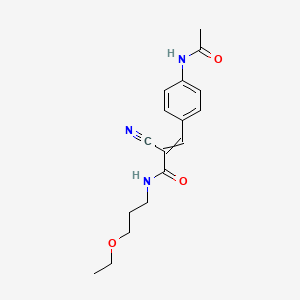

The compound 2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide features a cyanoacrylamide backbone with a 4-acetamidophenyl substituent at the β-position and a 3-ethoxypropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

3-(4-acetamidophenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-23-10-4-9-19-17(22)15(12-18)11-14-5-7-16(8-6-14)20-13(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGWPYZICNWDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyano group, an acetamide moiety, and an ethoxypropyl side chain, contributing to its unique biological properties.

The biological activity of this compound primarily stems from its interaction with various molecular targets involved in inflammation and pain pathways. It is hypothesized to modulate the synthesis of pro-inflammatory cytokines and nitric oxide (NO), which are crucial mediators in inflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. For instance, studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound was tested at non-cytotoxic concentrations, indicating a favorable safety profile for therapeutic use.

In Vivo Studies

In vivo experiments using animal models have further validated the anti-inflammatory effects of the compound. For example:

- CFA-Induced Paw Edema Model : The compound was administered at various doses (5, 10, and 50 mg/kg) and showed a significant reduction in edema compared to control groups.

- Zymosan-Induced Peritonitis Model : The administration of the compound resulted in a marked decrease in leukocyte migration, with reductions observed at doses of 5 mg/kg (61.8%), 10 mg/kg (68.5%), and 50 mg/kg (90.5%).

Data Table: Summary of Biological Activity

| Study Type | Model Used | Dose (mg/kg) | Effect Observed |

|---|---|---|---|

| In Vitro | Macrophage cultures | N/A | Reduced IL-1β and TNFα production |

| In Vivo | CFA-induced paw edema | 50 | Significant reduction in edema |

| In Vivo | Zymosan-induced peritonitis | 5 | 61.8% reduction in leukocyte migration |

| In Vivo | Zymosan-induced peritonitis | 10 | 68.5% reduction in leukocyte migration |

| In Vivo | Zymosan-induced peritonitis | 50 | 90.5% reduction in leukocyte migration |

Case Studies

A notable case study involved the synthesis and evaluation of related compounds with modifications to the core structure. These studies highlighted the importance of bioisosteric modifications in enhancing anti-inflammatory activity while maintaining low toxicity levels. The research indicated that structural variations could lead to improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

*Calculated based on molecular formulas from .

Key Observations:

Aryl Group Influence :

- Electron-Donating Groups (e.g., Methoxy) : Compound 5b (4-methoxyphenyl) exhibits a high yield (90%) and the highest melting point (292°C), likely due to enhanced crystallinity from methoxy’s polarity .

- Electron-Withdrawing Groups (e.g., Chloro, Fluoro) : Compound 5c (4-chlorophenyl) shows a lower yield (63%) and slightly reduced melting point (286°C), suggesting steric or electronic hindrance during synthesis . The 4-fluorophenyl analog (20) achieves an 83% yield, indicating fluorine’s moderate reactivity .

- Acetamido Group (Target Compound) : The 4-acetamidophenyl group in the target compound is bulkier and more polar than methoxy or chloro substituents. This may reduce crystallinity (lower melting point) but improve solubility in polar solvents.

Amide Substituent Effects: Sulfamoylphenyl (5b, 5c, 20): These groups are structurally rigid and polar, often associated with biological activity (e.g., sulfonamide drugs). Their presence correlates with higher melting points .

Structural and Functional Divergence

- Chromone-Based Analogs () : Compounds 1–4 incorporate a chromone (4-oxo-4H-chromen-3-yl) core instead of a phenyl group. These structures feature sulfur and phosphorus heteroatoms, which may confer redox activity or metal-binding properties absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.